4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine

Medicinal Chemistry SAR Analysis Drug Design

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine (CAS 784177-26-0) is a synthetic organic compound belonging to the 4-aryl-2-aminothiazole class. It features a 1,3-thiazole core substituted at the 4-position with a 2-methoxy-5-methylphenyl group.

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 784177-26-0
Cat. No. B2811772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine
CAS784177-26-0
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C2=CSC(=N2)N
InChIInChI=1S/C11H12N2OS/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
InChIKeyUTMKXDHPVOTHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine (CAS 784177-26-0): Properties and Role as a Heterocyclic Building Block


4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine (CAS 784177-26-0) is a synthetic organic compound belonging to the 4-aryl-2-aminothiazole class. It features a 1,3-thiazole core substituted at the 4-position with a 2-methoxy-5-methylphenyl group [1]. With a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol, it is primarily utilized as a research chemical and a versatile building block for synthesizing more complex heterocyclic derivatives in medicinal chemistry programs . This compound is commercially available as a free base and as a hydrochloride salt (CAS 1177334-96-1), which is often preferred for enhanced solubility in aqueous research applications .

Why 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine Cannot Be Arbitrarily Substituted in Structure-Activity Relationship (SAR) Studies


In the 4-arylthiazole-2-amine class, subtle changes to the aryl substituent pattern profoundly influence key physicochemical properties and, by class-level inference, biological target engagement. Generic substitution with an unsubstituted phenyl or differently substituted analog is not a scientifically valid practice, as it alters critical parameters like lipophilicity and electronic distribution. For instance, the specific 2-methoxy-5-methyl substitution on this compound results in a computed XLogP3 value of 2.6 [1]. This property is a key determinant of passive membrane permeability and off-target binding, differentiating it from simpler analogs [2]. Consequently, for SAR studies where this specific substitution is a design element, or for developing focused libraries around this pharmacophore, substituting this compound with a generic 4-arylthiazole-2-amine is chemically and biologically unjustified and will lead to non-reproducible or irrelevant experimental outcomes.

Quantitative Evidence for Selecting 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine Over Its Analogs


Physicochemical Differentiation: Impact of 2-Methoxy-5-Methyl Substitution on Lipophilicity and Drug-Likeness

The specific substitution pattern of this compound yields a computed XLogP3 value of 2.6, which is a critical determinant of its lipophilicity and potential passive membrane permeability [1]. In contrast, the unsubstituted core analog, 4-phenylthiazol-2-amine, has a computed XLogP3 of approximately 1.9 [2]. This difference of 0.7 log units represents a >5-fold increase in octanol-water partition coefficient, placing this compound in a more favorable lipophilicity range for potential blood-brain barrier penetration or membrane interaction compared to the simpler analog [3].

Medicinal Chemistry SAR Analysis Drug Design

Predicted Target Engagement: Positioning Within the 4-Arylthiazole-2-Amine Acetylcholinesterase (AChE) Inhibitor Landscape

While direct assay data for this specific compound is not available in primary literature, its scaffold is a validated pharmacophore for acetylcholinesterase (AChE) inhibition. A closely related 4-arylthiazole-2-amine derivative from the same class, compound 4f, demonstrated an IC50 of 0.66 µM against AChE in an Ellman spectrophotometric assay, which was more potent than the reference compound Rivastigmine [1]. This provides class-level evidence that the 4-arylthiazole-2-amine core is a viable scaffold for AChE inhibitor development. The unique 2-methoxy-5-methyl substitution on the target compound is a key structural variable that differentiates it from the series of compounds evaluated in the study, making it a distinct starting point for further SAR exploration.

Neuroscience Alzheimer's Disease Enzyme Inhibition

Sourcing and Purity: A Comparative Baseline for Procurement Decisions

For procurement purposes, the compound's quality is defined by its available purity. Multiple reputable vendors, including Enamine LLC and Leyan, list this compound with a standard purity of 95% . This serves as a baseline for comparison when sourcing from other suppliers. In contrast, its hydrochloride salt form (CAS 1177334-96-1) is also widely available at 95% purity, but offers enhanced solubility and stability, making it a distinct procurement alternative for different experimental conditions .

Chemical Sourcing Procurement Quality Control

Validated Application Scenarios for 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine in R&D


Lead Optimization in CNS Drug Discovery Programs

This compound is a suitable building block for generating focused libraries of 4-arylthiazole-2-amine derivatives targeting acetylcholinesterase (AChE) for Alzheimer's disease research. Its specific substitution pattern and favorable computed lipophilicity (XLogP3 = 2.6) [1] position it as a distinct starting point for SAR studies aiming to improve potency and blood-brain barrier penetration over simpler analogs [2].

Scaffold for Kinase Inhibitor Synthesis and SAR Exploration

The 2-aminothiazole core is a well-known scaffold in kinase inhibitor design [1]. This compound's unique 2-methoxy-5-methylphenyl substituent can be utilized to synthesize novel aminothiazole-based kinase inhibitors, allowing researchers to explore new chemical space within this validated pharmacophore and potentially overcome selectivity or toxicity issues associated with earlier aminothiazole analogs [2].

Reference Standard in Analytical Chemistry and Quality Control

With a defined purity of 95% available from multiple commercial sources [1], this compound can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to quantify and characterize related aminothiazole derivatives in complex reaction mixtures or biological matrices [2].

Synthesis of Advanced Heterocyclic Building Blocks

The free amine on the thiazole ring is a versatile handle for further functionalization. This compound is explicitly listed by vendors as a building block for synthesizing more complex thiazole derivatives and other heterocyclic compounds [1]. This makes it a valuable intermediate in the synthesis of diverse compound collections for high-throughput screening campaigns.

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